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Introduction
The study of synthetic oxygen carriers has been a cornerstone of bioinorganic chemistry,

providing invaluable insights into the mechanisms of respiratory metalloproteins like

hemoglobin and myoglobin. Among the most pivotal molecules in this field is N,N′-

bis(salicylidene)ethylenediaminocobalt(II), commonly known as salcomine or Co(salen). First

synthesized in 1933 by Pfeiffer and his colleagues, its remarkable ability to reversibly bind

molecular oxygen was not recognized until 1938 by Tsumaki.[1][2][3] This discovery marked the

first instance of a synthetic complex capable of mimicking the oxygen-carrying function of

hemoglobin in the solid state and solution, launching decades of research into its properties

and potential applications, from oxygen storage to catalysis.[1] This technical guide provides an

in-depth review of the core principles of salcomine's interaction with oxygen, detailing the

experimental protocols used in its study and presenting key quantitative data.

Chemical Principles of Dioxygen Binding
The ability of salcomine to bind oxygen is intimately linked to its molecular structure and the

electronic properties of the central cobalt(II) ion. The salen ligand is a tetradentate Schiff base

that coordinates to the cobalt ion in a square-planar geometry.[3] In this state, the cobalt(II)

center is coordinatively unsaturated.
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The reversible binding of dioxygen (O₂) to salcomine is a cooperative process. In the presence

of a coordinating solvent like dimethyl sulfoxide (DMSO) or pyridine, or within a suitable crystal

lattice structure, two salcomine molecules coordinate to one molecule of oxygen to form a

bridged peroxo-dimer, [(Co(salen))₂O₂].[4] This process involves the formal oxidation of the two

Co(II) centers to Co(III) and the reduction of the O₂ molecule to the peroxide state (O₂²⁻).[4]

The reaction can be represented as: 2Co(salen) + O₂ ⇌ [Co(salen)]₂O₂

This equilibrium is sensitive to temperature and oxygen partial pressure. Heating the dark-

brown oxygenated complex or placing it under a vacuum will reverse the process, releasing the

oxygen and regenerating the red-brown Co(salen).[1]

Active vs. Inactive Forms
In the solid state, the capacity of salcomine to bind oxygen is highly dependent on its

crystalline form.[2][3][5]

Inactive Form: This form consists of dimeric units, [Co(salen)]₂, where the cobalt centers are

five-coordinate. The crystal packing is dense and does not allow for the diffusion of oxygen

molecules into the lattice, rendering it non-reactive towards O₂.[3][5]

Active Form: The active crystalline forms have a more open lattice structure with voids or

channels.[2][3] This porous structure allows oxygen molecules to penetrate the crystal and

interact with the cobalt centers, leading to reversible oxygen uptake. The specific

arrangement of the Co(salen) units is crucial for facilitating this binding.

Experimental Protocols
Synthesis of Salcomine (Inactive Form)
This protocol describes the synthesis of the inactive form of Co(salen), which can be used for

subsequent oxygen uptake studies in solution. The synthesis is sensitive to air and should be

performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation.

[5]
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Ethylenediamine

Ethanol (95%)

Cobalt(II) acetate tetrahydrate

Water

Three-neck round-bottom flask, condenser, addition funnel

Procedure:

The salenH₂ ligand is first prepared by the condensation of two equivalents of

salicylaldehyde with one equivalent of ethylenediamine in boiling ethanol.[2][3]

In a separate flask, a solution of Cobalt(II) acetate tetrahydrate is prepared in deionized

water.[4]

The apparatus is flushed with an inert gas like argon to create an anaerobic atmosphere.[6]

The hot ethanolic solution of the salenH₂ ligand is placed in the three-neck flask.

The cobalt acetate solution is added slowly to the ligand solution while stirring. A brown

precipitate of the active form initially forms.[3]

The mixture is heated at reflux. During this time, the initial brown precipitate converts to the

more stable, brick-red inactive form.[5]

After cooling, the solid product is collected by vacuum filtration, washed with cold ethanol

and then water, and dried in a desiccator.[5][6]

Below is a diagram illustrating the workflow for the synthesis of Salcomine.
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Reactants

Synthesis Steps

Salicylaldehyde

1. Condense Salicylaldehyde &
Ethylenediamine in hot Ethanol

to form SalenH₂ ligand

Ethylenediamine
Cobalt(II) Acetate

Tetrahydrate

2. Add aqueous Cobalt(II)
Acetate solution to SalenH₂

under inert atmosphere

3. Heat mixture at reflux
to convert active form to
inactive brick-red form

4. Cool, filter, and wash
the solid product

Final Product:
Inactive Co(salen)

Click to download full resolution via product page

Workflow for the synthesis of Salcomine (Co(salen)).

Measurement of Oxygen Uptake in Solution
This protocol measures the volume of oxygen absorbed by a solution of Co(salen) in DMSO,

allowing for the determination of the binding stoichiometry. The experiment is typically carried

out in a gas burette or a similar constant pressure apparatus.[2][5]
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Materials:

Finely ground Co(salen)

Dimethyl sulfoxide (DMSO)

Side-arm test tube or flask

Gas burette with a leveling bulb

Oxygen source

Procedure:

A precisely weighed sample of finely ground Co(salen) (50-100 mg) is placed in a side-arm

test tube.[2][5]

A small, open tube containing a known volume of DMSO (e.g., 5 mL) is carefully placed

inside the side-arm tube, ensuring the two substances do not yet mix.[2]

The apparatus is connected to the gas burette and flushed thoroughly with pure oxygen.[2]

[5]

The system is sealed, and the initial volume of oxygen is recorded from the burette after

equalizing the water levels to ensure atmospheric pressure.[2]

The reaction is initiated by tilting the side-arm tube to allow the DMSO to dissolve the

Co(salen) sample. The solution will typically change color from red-brown to dark

brown/black as oxygen is absorbed.[2]

As oxygen is consumed by the solution, the water level in the burette rises. The volume is

recorded at regular intervals (e.g., every 2 minutes) until no further change is observed.[5]

The total volume of O₂ consumed is determined from the difference between the initial and

final burette readings. This volume is then converted to moles using the ideal gas law to

calculate the molar ratio of O₂ bound per mole of Co(salen).

The following diagram outlines the experimental workflow for this measurement.
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Apparatus Preparation

Measurement

Data Analysis

1. Weigh Co(salen) sample
and place in side-arm flask

2. Place separate tube
with DMSO inside flask

3. Connect flask to
gas burette

4. Flush entire system
with pure O₂

5. Seal system and record
initial O₂ volume (V₁)

6. Initiate reaction by mixing
Co(salen) and DMSO

7. Record O₂ volume at
regular time intervals

8. Wait until volume is stable,
record final volume (V₂)

9. Calculate volume consumed
(ΔV = V₁ - V₂)

10. Convert ΔV to moles of O₂

using Ideal Gas Law

11. Determine Co:O₂

binding ratio

Click to download full resolution via product page

Experimental workflow for measuring O₂ uptake by Co(salen) in DMSO.
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Quantitative Data on Oxygen Binding
The thermodynamics of oxygen binding to cobalt(II) Schiff base complexes, including

salcomine analogues, have been investigated to quantify the binding affinity. The key

parameters are the equilibrium constant (KO₂), the enthalpy of oxygenation (ΔH°), and the

entropy of oxygenation (ΔS°). The binding is an exothermic process, as indicated by the

negative enthalpy change, and is accompanied by a decrease in entropy due to the loss of

translational and rotational freedom of the O₂ molecule upon binding.[7]

The table below summarizes representative thermodynamic data for the oxygenation of various

Co(salen)-type complexes in solution.

Complex Solvent
Temperatur
e (K)

KO₂ (atm⁻¹)
ΔH° (kJ
mol⁻¹)

ΔS° (J
mol⁻¹ K⁻¹)

Co(NSalen) DMF/Pyridine 274 10.52 -37.56 -117.5

Co(NSalen) DMF/Pyridine 286 5.20 -37.56 -117.5

Co(NSalen) DMF/Pyridine 318 1.08 -37.56 -117.5

Co(EtSalen) DMF/Pyridine 298 2.96 -49.80 -157.0

Co(DIEtSalen

)
DMF/Pyridine 298 3.05 -45.50 -142.8

Co(DMISalen

)
DMF/Pyridine 298 6.75 -40.00 -120.0

Data adapted

from studies

on Co(salen)

derivatives,

which

demonstrate

the general

thermodynam

ic profile of

oxygenation.

[7][8]
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The data show that electron-withdrawing substituents on the salen ligand tend to decrease the

oxygen affinity of the cobalt complex.[7]

Signaling Pathways and Logical Relationships
The core process of oxygen binding can be visualized as a reversible chemical equilibrium.

2 [Co(II)(salen)]
(Deoxygenated - Red/Brown)

+ O₂

[(salen)Co(III)-O₂²⁻-Co(III)(salen)]
(Oxygenated - Dark Brown)

Oxygenation
(Binding)

Deoxygenation
(Release via heat or vacuum)

Click to download full resolution via product page

Reversible oxygen binding equilibrium of Salcomine.

Conclusion
The discovery of oxygen binding by salcomine was a landmark event that opened the door to

the rational design of synthetic oxygen carriers. Its straightforward synthesis and robust,

reversible oxygen binding have made it an enduring model system in bioinorganic and

materials chemistry. The detailed study of its various crystalline forms, the influence of

coordinating solvents, and the thermodynamics of the binding process have provided

fundamental knowledge applicable to the development of oxygen sensors, catalysts for

oxidation reactions, and systems for air separation and oxygen storage. For drug development

professionals, understanding these model systems can inform the design of molecules that

interact with metalloproteins or manage oxidative stress. Salcomine remains a classic example

of how a simple coordination complex can mimic sophisticated biological functions, continuing

to inspire new research and educational experiments.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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